Chlorophosphonazo I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

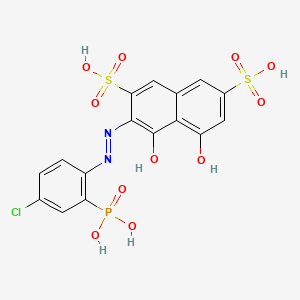

Chlorophosphonazo I is an organophosphorus compound with the chemical formula C16H10ClN2Na2O11PS2. It is known for its ability to form complexes with various metal ions, making it a valuable reagent in analytical chemistry. The compound is easily soluble in water and exhibits different colors in neutral, acidic, and alkaline solutions. In neutral and acidic solutions, it appears red, while in alkaline solutions, it turns purple. The maximum absorption wavelength of its complex with uranium (VI) is 600 nm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorophosphonazo I can be synthesized through a series of chemical reactions involving bromophosphorus dichloride and ammonium sulfinate. The process involves the following steps:

- Bromophosphorus dichloride reacts with ammonium sulfinate to produce a sulfinate salt.

- The sulfinate salt is then reacted with sulfoxide to obtain this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves dissolving the raw material in purified water at 60-80°C, followed by filtration to remove insoluble substances. Concentrated hydrochloric acid is then added to the filtered solution, and the mixture is left overnight to precipitate the solid product. The solid is filtered out, soaked in concentrated hydrochloric acid, and dried in a vacuum drying oven at 80-100°C .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorophosphonazo I undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as uranium (VI), calcium, and titanium.

Oxidation and Reduction: The compound is sensitive to strong oxidizing and reducing agents, which can damage its structure.

Common Reagents and Conditions:

Complexation Reactions: Typically involve metal ions in acidic or neutral solutions.

Oxidation and Reduction Reactions: Require strong oxidizing or reducing agents under controlled conditions.

Major Products:

Complexation Products: Metal ion complexes with distinct absorption wavelengths.

Oxidation and Reduction Products: Degraded forms of this compound.

Applications De Recherche Scientifique

Chlorophosphonazo I is widely used in various scientific research applications, including:

Analytical Chemistry: As a reagent for the spectrophotometric determination of metal ions such as uranium (VI) and magnesium.

Environmental Monitoring: Used in the analysis of water quality, particularly for detecting calcium and other metal ions.

Biological Research: Employed in studies involving metal ion interactions with biological molecules.

Industrial Applications: Utilized in the synthesis of other organophosphorus compounds and as a catalyst or ligand in metal-catalyzed reactions

Mécanisme D'action

The mechanism of action of Chlorophosphonazo I involves its ability to form stable complexes with metal ions. The compound’s molecular structure allows it to bind to metal ions through coordination bonds, resulting in distinct color changes that can be detected spectrophotometrically. This property makes it an effective reagent for metal ion detection and quantification .

Comparaison Avec Des Composés Similaires

Chlorophosphonazo I is part of a family of highly efficient bis-azo compounds, which include:

- Arsenazo III

- Chlorophosphonazo III

- Carboxyarsenazo

- Sulfochlorophenol S

- Nitchromazo

Uniqueness: this compound is unique due to its specific absorption characteristics and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in analytical applications where precise metal ion detection is required .

Propriétés

IUPAC Name |

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUOUSSRBVKRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN2O11PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723799 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-82-5 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)